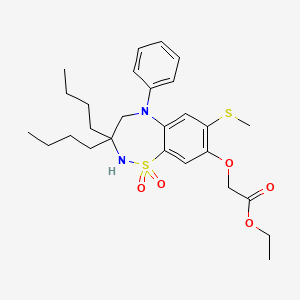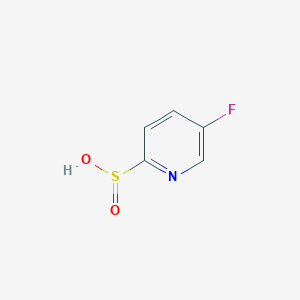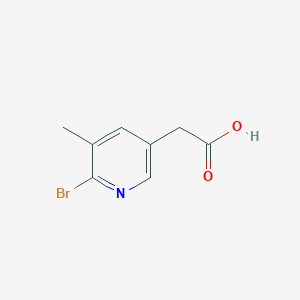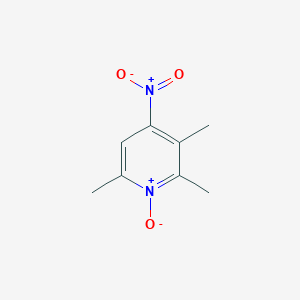
N,2,2-Trimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-Trimethylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethylpiperidin-4-amine typically involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with appropriate amines. This process can be catalyzed by platinum or palladium catalysts under hydrogenation conditions . Another method involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the efficient production of piperidine derivatives. This method involves the use of micro fixed-bed reactors packed with catalysts such as 5% platinum on carbon, allowing for high yields and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,2,2-Trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) to form N-heterocycles.
Reduction: Reductive amination is a common method for synthesizing this compound.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of platinum or palladium catalysts is used for reductive amination.
Electrophiles: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and N-heterocycles, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
N,2,2-Trimethylpiperidin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,2,2-Trimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in cellular functions . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Trimethylenedipiperidine: This compound is a safer and greener alternative to piperidine and is used as a catalyst in organic reactions.
N,N,2-Trimethylpiperidin-4-amine dihydrochloride: A closely related compound with similar chemical properties.
Uniqueness
N,2,2-Trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N,2,2-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-7(9-3)4-5-10-8/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
ZRLPKFIWHGOTIC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCN1)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)





![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)


![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)


